Product packaging for 3-(Phenyldiazenyl)aniline(Cat. No.:CAS No. 2835-59-8)

3-(Phenyldiazenyl)aniline

Cat. No.: B13684321
CAS No.: 2835-59-8
M. Wt: 197.24 g/mol
InChI Key: FOTUJFGXQAJEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Azobenzene (B91143) Derivatives in Organic Chemistry

Azobenzene and its derivatives are a cornerstone of modern organic chemistry, primarily celebrated for their photochromic properties. researchgate.net These molecules can undergo a reversible isomerization between their more stable trans (E) and less stable cis (Z) forms upon irradiation with light of specific wavelengths. researchgate.netwikipedia.org This light-induced switching of molecular geometry translates into changes in the material's properties, making azobenzenes ideal candidates for a wide array of applications. rsc.org

The versatility of azobenzene chemistry is further enhanced by the relative ease of their synthesis and the ability to tune their properties through the introduction of various substituents on the aromatic rings. nih.gov These modifications can influence the electronic and steric characteristics of the molecule, thereby altering its absorption spectra, isomerization kinetics, and thermal stability. nih.gov This tunability has propelled the use of azobenzene derivatives in diverse fields such as optical data storage, molecular switches, and the creation of photo-responsive materials. researchgate.netrsc.org

Research Trajectories for Aryldiazene Aniline (B41778) Compounds

Within the broader class of azobenzene derivatives, aryldiazene aniline compounds, which include 3-(Phenyldiazenyl)aniline, represent a particularly interesting subclass. The presence of the amino group (-NH2) on one of the phenyl rings introduces an electron-donating character, which can significantly influence the electronic properties and reactivity of the molecule. researchgate.net This has led to dedicated research efforts aimed at exploring their potential in various applications.

One of the earliest and most well-known applications of a related compound, 4-(phenyldiazenyl)aniline (Aniline Yellow), was as a dye, highlighting the strong light-absorbing nature of these compounds. mdpi.com Modern research, however, has expanded far beyond this initial use. Scientists are actively investigating the synthesis and characterization of novel aryldiazene aniline derivatives for their potential in areas such as:

Non-linear optics: The asymmetric electronic nature of some of these compounds makes them promising for applications in optical technologies.

Antimicrobial agents: Studies have shown that certain azobenzene derivatives exhibit antimicrobial activity, opening avenues for their use in biomedical applications. mdpi.com

Sensors and Indicators: The colorimetric properties of these compounds can be exploited for the development of chemical sensors and pH indicators. rsc.org

Building blocks for complex molecules: Aryldiazene anilines serve as versatile intermediates in the synthesis of more complex organic structures, including polymers and macrocycles. mdpi.com

Scope and Research Objectives for this compound Studies

Research focused specifically on this compound aims to elucidate its fundamental chemical and physical properties and to explore its potential applications. Key research objectives for this compound include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and thoroughly characterizing its structure and properties using various analytical techniques.

Photophysical Investigations: Studying the photoisomerization dynamics of this compound to understand how the position of the aniline group affects its light-responsive behavior compared to its isomers.

Material Science Applications: Investigating the incorporation of this compound into polymers and other materials to create novel photo-responsive systems.

Biological Activity Screening: Evaluating the potential of this compound and its derivatives as antimicrobial or other biologically active agents.

The systematic exploration of this compound contributes to the broader understanding of structure-property relationships within the azobenzene family, paving the way for the rational design of new functional molecules with tailored properties for specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3 B13684321 3-(Phenyldiazenyl)aniline CAS No. 2835-59-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2835-59-8

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

3-phenyldiazenylaniline

InChI

InChI=1S/C12H11N3/c13-10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H,13H2

InChI Key

FOTUJFGXQAJEIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC(=C2)N

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Phenyldiazenyl Aniline

Azo Group Reactivity

The reactivity of the azo group (—N=N—) is central to the chemical behavior of 3-(phenyldiazenyl)aniline, also known as 3-aminoazobenzene. This functional group is responsible for the molecule's characteristic color and its response to external stimuli like light. The azo linkage can undergo isomerization, reduction, and oxidation, each pathway leading to distinct products and revealing fundamental aspects of its chemical nature.

Isomerization Mechanisms and Photoresponsiveness

Azobenzene (B91143) and its derivatives, including this compound, are well-known for their ability to undergo reversible isomerization between their trans (E) and cis (Z) geometric isomers. rsc.orgmpg.de This process can be triggered by light (photoisomerization) or heat (thermal isomerization). rug.nl The more stable trans isomer can be converted to the less stable cis isomer upon irradiation with light of a suitable wavelength, typically in the UV region. The reverse cis-to-trans isomerization can occur thermally or by irradiation with light of a different wavelength, often in the visible region. rsc.orgrsc.orgacs.org

The mechanism of isomerization is a subject of ongoing research and can proceed through two primary pathways: rotation around the N=N double bond or an inversion mechanism involving a linear transition state. rug.nlresearchgate.netresearchgate.net Theoretical studies on related azobenzene derivatives suggest that both inversion and rotation mechanisms are possible, with the preferred pathway often depending on the specific electronic and steric properties of the substituents. rug.nlresearchgate.net For instance, in some aminoazobenzene systems, an inversion mechanism is favored. researchgate.net The presence of an amino group, as in this compound, can influence the electronic landscape of the molecule and, consequently, its photoresponsive behavior. mpg.dersc.org

The photoisomerization of aminoazobenzenes has been studied in various environments, including in solution and when intercalated into materials like montmorillonite (B579905) clay, where reversible cis-trans photoisomerization has been observed. cambridge.org This photoresponsiveness makes these compounds interesting for applications such as molecular switches and light-responsive materials. smolecule.comfluorochem.co.uk

Table 1: Photoisomerization Characteristics of Aminoazobenzene Derivatives

CompoundIsomerization TypeTriggerEnvironmentReference
4-Aminoazobenzene (B166484) (AAB)E → ZUV/VIS lightSolution rsc.org
Bis[4-(phenylazo)phenyl]amine (BPAPA)E → ZUV/VIS lightSolution rsc.org
Tris[4-(phenylazo)phenyl]amine (TPAPA)E → ZUV/VIS lightSolution rsc.org
p-Aminoazobenzenecis-transUV lightMontmorillonite cambridge.org
Methyl Orange (anion)E ↔ Z370 nm (E→Z), 310 nm (Z→E)Gas Phase rsc.org
2-AminoazobenzeneE → ZLightTheoretical mpg.de
Protonated p-MeO-AzobenzeneE ↔ Z520 nm (E→Z), 365 nm (Z→E)Acetonitrile acs.org

Reductive Pathways of the Azo Linkage

The azo bond in this compound can be readily reduced, leading to the cleavage of the —N=N— bond and the formation of two separate amine molecules. This reductive cleavage is a synthetically useful transformation. A variety of reducing agents can accomplish this, with common methods including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.com

Another effective reducing agent is hydrazine (B178648) hydrate (B1144303), which can reduce azo compounds to their corresponding amines, sometimes without the need for a catalyst. jrespharm.com The reaction with hydrazine hydrate often proceeds by refluxing in a solvent like ethanol. jrespharm.com The reduction of p-aminoazobenzene, a close isomer, with hydrogen over a catalyst yields p-phenylenediamine (B122844) and aniline (B41778). google.com Similarly, the reduction of this compound would be expected to yield aniline and 1,3-diaminobenzene.

The ease of reduction can be influenced by the substituents on the aromatic rings. In some cases, the reduction can be carried out under mild conditions, making it a valuable method in organic synthesis. For example, the reduction of p-aminoazobenzene has been achieved using sodium sulfite (B76179) and formaldehyde (B43269) to form a stable complex that can be measured spectrophotometrically. google.com

Oxidative Transformations of the Azobenzene Core

The azo group can also undergo oxidation, typically to form azoxy compounds where the azo bridge is oxidized to —N(O)=N—. Peroxy acids, such as peracetic acid or perbenzoic acid, are common reagents for this transformation. cdnsciencepub.com The oxidation of halogenated azobenzenes with peracetic acid has been shown to be a viable method for preparing azoxybenzene (B3421426) derivatives. cdnsciencepub.com

However, the presence of an amino group can complicate the oxidation. 4-aminoazobenzene, for instance, has been reported to be difficult to oxidize. cdnsciencepub.com The oxidation of aminoazo dyes by peroxidases often proceeds through a one-electron oxidation mechanism, leading to the formation of free radical intermediates. cas.cz Studies on the enzymatic oxidation of N,N-dimethyl-4-aminoazobenzene (DAB) have shown that the reaction is pH-dependent and occurs under slightly acidic conditions. cas.cz

Advanced oxidation processes, such as those using UV/H₂O₂ or UV/TiO₂, can lead to the degradation of the entire aminoazobenzene structure. researchgate.netcapes.gov.br These processes often involve the generation of highly reactive hydroxyl radicals which can attack the aromatic rings and the azo linkage, leading to a variety of degradation products, including the cleavage of the molecule into smaller fragments. researchgate.net

Aniline Moiety Reactivity

The aniline portion of this compound contains an amino group (—NH₂) attached to a benzene (B151609) ring. This part of the molecule exhibits its own characteristic reactivity, primarily dictated by the nucleophilicity of the amino group and the activated nature of the aromatic ring.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This nucleophilicity allows the amino group to react with a variety of electrophiles. A common reaction is diazotization, where the primary aromatic amine is treated with a source of nitrous acid (e.g., NaNO₂ and HCl) at low temperatures to form a diazonium salt. mcgill.cadoubtnut.com This diazonium salt can then be used in subsequent coupling reactions. For example, this compound can be diazotized and then coupled with other aromatic compounds to synthesize more complex bisazo dyes. mcgill.cabibliomed.org

The amino group can also undergo acylation, for instance, by reacting with acetyl chloride or acetic anhydride. This reaction forms an acetanilide (B955) derivative and is often used to protect the amino group or to reduce its activating effect on the aromatic ring during other reactions. stackexchange.comlibretexts.org The nucleophilicity of the nitrogen in aniline is generally greater than that of the aromatic ring, meaning that many electrophilic attacks occur at the nitrogen first. stackexchange.com

The synthesis of o-aminoazobenzenes has been achieved through a metal-catalyzed reaction involving phenyl azides, where the amino group is crucial for the reaction pathway and is retained in the final product. mdpi.com

Electrophilic Activation and Substitution on the Aniline Ring

The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. libretexts.orgbyjus.comchemistrysteps.com In this compound, the aniline ring is therefore highly susceptible to attack by electrophiles. However, the positions for substitution are influenced by the existing phenyldiazenyl group at the meta position. The primary positions for electrophilic attack on the aniline ring would be the 2, 4, and 6 positions.

Because the amino group is so strongly activating, reactions like bromination can be difficult to control, often leading to poly-substituted products. libretexts.org To achieve monosubstitution, the activating effect of the amino group is often tempered by converting it to an amide (acetanilide), as mentioned previously. stackexchange.comlibretexts.org

The reaction of diazonium salts with aniline to form p-aminoazobenzene is a classic example of an electrophilic substitution reaction where the diazonium ion acts as the electrophile and attacks the electron-rich aniline ring. askfilo.comtestbook.com While aniline itself is highly reactive, Friedel-Crafts reactions are generally unsuccessful because the Lewis acid catalyst (e.g., AlCl₃) forms a complex with the basic amino group, deactivating the ring towards electrophilic attack. stackexchange.comlibretexts.org

Chelation and Coordination Behavior in Metal Complexation

The presence of both an amino group and an azo group in this compound provides it with the functionality to act as a ligand in the formation of metal complexes. The nitrogen atoms in these groups can donate lone pairs of electrons to a metal center, leading to the formation of coordination compounds. The study of this chelation and coordination behavior is crucial for understanding the potential applications of this compound in areas such as catalysis, materials science, and analytical chemistry.

The design of ligands based on the this compound framework allows for the synthesis of a variety of metal complexes with diverse structures and properties. The specific binding mode of the ligand to the metal center is influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Derivatives of this compound are often employed to create more complex ligand systems. For instance, Schiff bases can be formed by the condensation reaction of this compound with aldehydes or ketones. These Schiff base ligands can then coordinate with metal ions. For example, a bidentate Schiff-base ligand synthesized from pyridine-2-carboxaldehyde and 4-[(E)-2-phenyldiazenyl]aniline has been shown to coordinate with metal ions. researchgate.net Similarly, azo-azomethine dyes, which are derivatives of aniline, have been used to synthesize Ni(II), Cu(II), and Co(II) complexes. researchgate.net In these cases, the ligand typically coordinates to the metal ion through the nitrogen atom of the azomethine group and the oxygen atom of a deprotonated hydroxyl group. researchgate.net

The coordination of this compound and its derivatives can result in different geometries around the metal center. For instance, studies on metal complexes with azo-azomethine ligands have proposed square planar geometries for Cu(II) and Ni(II) complexes and an octahedral geometry for Co(II) chelates. core.ac.uk In another study, Co(II), Ni(II), Cu(II), and Zn(II) complexes with a Schiff base ligand derived from 2,4-dihydroxybenzaldehyde (B120756) and p-phenylenediamine were found to have an octahedral geometry. mdpi.com

The stoichiometry of the resulting metal complexes is also a key aspect of their characterization. Often, a 1:1 or 1:2 metal-to-ligand ratio is observed. For example, metal complexes of an azo-azomethine dye were formulated as [M(dmp)Cl(H₂O)], where M represents Ni(II), Cu(II), or Co(II). researchgate.net In contrast, some azo imidazole (B134444) ligands form complexes with a general formula of [M(TBDPI)₂Cl₂], indicating a 1:2 metal-to-ligand ratio. aip.orgaip.org

Interactive Table:

The coordination of a metal ion to the this compound ligand or its derivatives significantly alters the electronic structure of the ligand, which in turn influences its reactivity and physical properties, such as its color. This change in electronic structure is evident from shifts in the absorption bands in the electronic spectra of the complexes compared to the free ligand.

Upon complexation, the absorption maximum of the ligand is often shifted. For example, an azo dye ligand exhibited an absorption maximum at 483.5 nm, which shifted to 550 nm upon complexation with a metal ion, indicating an interaction between the metal and the ligand. iiardjournals.org This shift is a consequence of the metal-ligand interaction, which affects the energy levels of the molecular orbitals involved in the electronic transitions.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deeper insights into the changes in electronic structure upon metal coordination. mdpi.com These studies can help in understanding the nature of the metal-ligand bond and the distribution of electron density in the complex. For instance, the binding strength between metal ions and ligands can be quantified using binding energy and enthalpy calculations. mdpi.com Such computational approaches are valuable for the rational design of chelating agents with specific properties. mdpi.com

The change in electronic structure upon coordination also affects the reactivity of the ligand. The coordination can either activate or deactivate certain parts of the ligand towards chemical reactions. For instance, the coordination of a ligand to a metal center can make it more susceptible to nucleophilic or electrophilic attack. The electronic properties of the metal ion, such as its oxidation state and the nature of its d-orbitals, play a crucial role in determining the reactivity of the resulting complex. nih.gov

Interactive Table:

Theoretical and Computational Studies on 3 Phenyldiazenyl Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. For 3-(Phenyldiazenyl)aniline, these methods elucidate the distribution of electrons in both ground and excited states, which is crucial for understanding its reactivity and optical properties.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized ground state geometry of molecules. scispace.comdergipark.org.tr By employing functionals such as B3LYP or PBE0 combined with basis sets like 6-31G, 6-311+G*, or 6-311++G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. scispace.comdergipark.org.trresearchgate.net For azo compounds, DFT calculations have confirmed that the trans configuration of the azo bridge (-N=N-) is the most energetically stable conformation. researchgate.net The optimization process involves finding the minimum energy structure on the potential energy surface, and frequency calculations are typically performed to confirm that the obtained geometry corresponds to a true local minimum, indicated by the absence of imaginary frequencies. researchgate.net These geometric parameters are the foundation for all further computational analyses.

Table 1: Representative DFT Functionals and Basis Sets Used in Azo Compound Studies
MethodologyTypical FunctionalsTypical Basis SetsApplication
DFTB3LYP, PBE0, CAM-B3LYP6-311+G*, 6-311++G(d,p)Ground State Geometry Optimization
TD-DFTB3LYP, CAM-B3LYP, wB97XD6-311++G**, aug-cc-pVDZExcited State Properties, UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules. scispace.com This technique is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an electronic absorption spectrum (e.g., UV-Vis). researchgate.net Studies on related azo dyes using TD-DFT have successfully assigned the observed absorption bands to specific electronic transitions, such as the characteristic π → π* and n → π* transitions. scispace.comresearchgate.net The choice of functional, such as CAM-B3LYP, can be particularly important for accurately describing charge-transfer excitations, which are common in donor-acceptor systems. scispace.comresearchgate.net These calculations can be performed in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to simulate solvent effects on the electronic spectra.

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key players in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability, chemical hardness, and the energy of electronic transitions. scispace.combohrium.com A small energy gap suggests that the molecule is more reactive and can be more easily excited. scispace.comresearchgate.net For azo dyes, the HOMO is often distributed over the aniline (B41778) ring and the azo bridge, while the LUMO may be localized on the phenyl ring and the azo group, facilitating intramolecular charge transfer upon excitation. scispace.combohrium.com

Table 2: Calculated FMO Properties for a Related Azo Dye*
ParameterValue (eV)
E_HOMO-6.153
E_LUMO-3.206
Energy Gap (ΔE)2.947

*Data is for (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite) as a representative example. scispace.com

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational flexibility of this compound over time. While DFT is excellent for finding stationary points on the potential energy surface, MD explores this surface to reveal how the molecule behaves at finite temperatures, including bond rotations and intermolecular interactions in condensed phases. iosrjournals.org Conformational analysis, often performed initially with DFT calculations, identifies the most stable isomers, such as the trans and cis forms of the azo bridge. researchgate.net The trans isomer is generally found to be significantly more stable. researchgate.net MD simulations can then provide information on the energy barriers between these conformers and the timescale of their interconversion, which is vital for understanding photo-switchable azo materials. Studies on the interaction of similar azo dyes with surfaces like carbon nanotubes have used these methods to investigate dynamic adsorption behavior. icrc.ac.ir

Simulation of Spectroscopic Responses

Computational methods are invaluable for interpreting and predicting experimental spectra. By simulating spectroscopic responses, researchers can assign specific spectral features to distinct molecular motions or electronic transitions.

DFT calculations are highly effective at predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net The calculation provides a set of normal modes, each with a specific frequency and intensity. These theoretical frequencies are known to be systematically higher than experimental values due to the harmonic approximation and basis set limitations. researchgate.net Therefore, the calculated wavenumbers are often uniformly scaled by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to achieve better agreement with experimental data. researchgate.netmdpi.com Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as N=N stretching, C-N stretching, or C-H bending, providing a complete and unambiguous interpretation of the experimental vibrational spectra. mdpi.comnepjol.info

Table 3: Typical Vibrational Modes and Predicted Wavenumber Ranges for Azo-Aniline Compounds
Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)
N-H Stretch-NH₂3400 - 3500
Aromatic C-H StretchAromatic Ring3000 - 3100
N=N StretchAzo Bridge1400 - 1500
Aromatic C=C StretchAromatic Ring1450 - 1620
C-N StretchAromatic-N1180 - 1360

Electronic Absorption and Emission Spectra Calculations

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in elucidating the electronic absorption and emission properties of azo compounds like this compound. researchgate.netmdpi.com These computational approaches allow for the calculation of various electronic parameters, providing a detailed understanding of the molecule's behavior upon interaction with light.

Calculations of the electronic absorption spectra for related phenyldiazenyl aniline structures have been performed using TD-DFT methods. researchgate.netresearchgate.net These studies often focus on determining the excitation energies, oscillator strengths, and the nature of the electronic transitions. For instance, in similar azo dyes, the absorption bands in the UV-Vis spectrum are typically assigned to n→π* and π→π* transitions. mdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play a crucial role in these transitions. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key factor in determining the absorption wavelength. scirp.orgscirp.org

Computational studies on derivatives of phenyldiazenyl aniline have shown that the introduction of different substituent groups can significantly influence the electronic absorption spectra. scirp.org For example, the position and electron-donating or electron-withdrawing nature of substituents can lead to a red shift (bathochromic shift) or blue shift (hypsochromic shift) in the absorption maxima. scirp.orgmdpi.com

While detailed emission spectra calculations specifically for this compound are not extensively documented in the provided results, studies on similar azo compounds have investigated their fluorescence properties. mdpi.comresearchgate.net A large difference between the absorption and emission maxima, known as a large Stokes shift, can suggest processes like Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com Computational models can help to predict and understand such phenomena by calculating the geometries and energies of the ground and excited states. researchgate.net

Table 1: Calculated Electronic Properties of Related Azo Compounds

Compound/SystemMethodCalculated PropertyValueReference
Di-A (a tris-azo derivative)TD-DFTAbsorption Maxima (λmax)457 nm, 443 nm mdpi.com
4-(Phenyldiazenyl)aniline-CNTDFTAdsorption Energy (Gas Phase)-3.953 kcal/mol icrc.ac.ir
4-(Phenyldiazenyl)aniline-CNTDFTAdsorption Energy (Aqueous Phase)-4.612 kcal/mol icrc.ac.ir
Azobenzene (B91143) derivativesDFT (B3LYP/M06-2X)C-N single bond length0.137 to 0.145 nm scirp.org

This table presents a selection of calculated data for related compounds to illustrate the application of computational methods. Data specific to this compound was not available in the search results.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound and its derivatives. smu.edu DFT calculations are frequently employed to map out the potential energy surface of a reaction, identifying key stationary points such as reactants, products, transition states, and intermediates. researchgate.netnih.gov

One area of significant computational investigation for azobenzene derivatives is the mechanism of trans-cis (E/Z) isomerization. researchgate.netresearchgate.net This process is fundamental to the photoswitching behavior of these molecules. DFT calculations can determine the energy barriers and transition state structures for different isomerization pathways, such as inversion or rotation around the N=N double bond. For instance, a study on a substituted phenyldiazenyl-aniline derivative identified two inversion models (N1 and N2 inversion) and determined that the N1 inversion pathway was more favorable. researchgate.net

The United Reaction Valley Approach (URVA) is another computational methodology that offers a detailed analysis of reaction mechanisms by partitioning the reaction path into distinct phases, providing insights into the chemical processes occurring at each stage. smu.edu While not specifically applied to this compound in the provided results, this approach has been used to analyze H-transfer reactions in similar systems. smu.edu

Table 2: Computationally Investigated Reaction Parameters for Related Systems

Reaction SystemComputational MethodKey FindingActivation Energy / Energy BarrierReference
Isomerization of 3,5-dimethoxy-4-phenyldiazenyl-anilineDFT (B3LYP/def2-svp)Identification of two inversion models (N1 and N2)Not specified researchgate.net
Annulation of trichloronitroethylene with anilineDFT (B3LYP/6-31+G**)Determination of the most plausible reaction path (Path 5)29 kcal/mol (rate-determining step) nih.gov
1,3 intramolecular H transfer in methanethioic O-acidDFT (B3LYP/6-311G(d,p))Calculation of the reaction barrier31.3 kcal/mol smu.edu

This table showcases examples of how computational methods are used to elucidate reaction mechanisms and determine key energetic parameters for related chemical systems.

Structure Function Relationships in 3 Phenyldiazenyl Aniline Derivatives

Impact of Substituent Effects on Azo-Aniline Core Reactivity

The reactivity of the 3-(phenyldiazenyl)aniline core can be significantly altered by the introduction of various substituent groups on the phenyl rings. These substituents can exert electronic and steric effects, influencing the electron density distribution and accessibility of the reactive centers within the molecule, namely the azo group (-N=N-) and the amino group (-NH2).

The electronic nature of substituents plays a pivotal role in modulating the reactivity of the azo-aniline system. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the aromatic rings and the azo bridge. This heightened electron density can enhance the nucleophilicity of the amino group and the azo nitrogen atoms. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the aromatic system. tandfonline.combohrium.com This reduction in electron density can make the aromatic rings more susceptible to nucleophilic attack and can influence the pKa of the amino group. journaleras.com

A statistical analysis of substituent effects on the pKa of aniline (B41778) derivatives has shown that both geometric and electronic factors are significant. journaleras.com For instance, electronegative groups have a notable negative effect on the pKa of the aniline, making it less basic. journaleras.com Furthermore, computational studies using Density Functional Theory (DFT) have provided insights into how substituents affect the electronic properties and reactivity of azo compounds. For example, in a study of 4-((E)-phenyldiazenyl)-2-((E)-((4-(alkyloxy)phenyl)imino)methyl)phenol derivatives, it was found that 4-nitrophenyldiazenyl derivatives exhibited the smallest HOMO-LUMO energy gaps, indicating higher reactivity. tandfonline.combohrium.com

The position of the substituent on the aromatic ring also has a profound impact on reactivity. Ortho-substituents, due to their proximity to the reactive centers, can exert significant steric hindrance, which may impede the approach of reactants. mdpi.com This steric effect can be so pronounced that it influences the preferred conformation of the molecule and can hinder isomerization pathways. mdpi.com For instance, intramolecular hydrogen bonding between an ortho-hydroxyl group and the azo nitrogen can "lock" the molecule in the trans conformation. mdpi.com

Table 1: Effect of Substituents on the Properties of Azobenzene (B91143) Derivatives

SubstituentPositionEffect on Electron DensityImpact on Reactivity
Nitro (-NO2)paraElectron-withdrawingDecreases basicity of aniline, increases susceptibility to nucleophilic attack. tandfonline.combohrium.com
Methoxy (-OCH3)orthoElectron-donatingCan form azonium ions at physiological pH, enabling red-light switching. scholaris.ca
Amino (-NH2)orthoElectron-donatingCan form intramolecular hydrogen bonds, hindering trans-cis isomerization. mdpi.com

Influence of Positional Isomerism on Chemical Behavior

For example, the position of a substituent can dramatically influence the photochemical properties of azobenzenes. mdpi.com In a study comparing ortho-, meta-, and para-substituted azobenzene derivatives, it was observed that ortho-substituents have a more pronounced effect on the molecule's photochemical behavior due to steric interactions and the potential for intramolecular hydrogen bonding. mdpi.com Derivatives with a meta-substituted azobenzene have been shown to inhibit certain enzymes with no significant difference in activity between the trans and cis isomers. acs.orgnih.gov

The boiling points, melting points, and solubility of positional isomers can also differ significantly. docbrown.info These differences are attributed to variations in intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are influenced by the molecular shape and polarity determined by the substituent positions. Computational studies on positional isomers of aminobenzoic acids have shown that while there are no significant changes in thermodynamic parameters like total energy and enthalpy, the quantum chemical reactivity descriptors do differ. dergipark.org.tr

Table 2: Comparison of Properties of Positional Isomers of Disubstituted Benzenes

IsomerGeneral Boiling Point TrendGeneral Polarity TrendPotential for Intramolecular H-bonding
orthoLower than paraHigher than paraHigh
metaIntermediateIntermediateLow
paraHighestLowestNone

Note: These are general trends and can be influenced by the specific nature of the substituents.

Design Principles for Modulating Photochemical Responsiveness

The ability of azobenzene derivatives to undergo reversible photoisomerization between their trans and cis forms upon irradiation with light is a key feature that makes them attractive for applications in photopharmacology and light-responsive materials. nih.govrug.nl The design of these molecules can be tailored to control their photochemical responsiveness, including the wavelength of light required for isomerization, the photostationary state (the equilibrium mixture of trans and cis isomers under illumination), and the thermal stability of the cis isomer. scholaris.canih.gov

One of the primary design strategies involves modifying the electronic structure of the azobenzene core through the introduction of substituents. nih.gov Electron-donating groups, particularly in the ortho positions of the aniline ring, can red-shift the absorption spectrum, allowing for isomerization with longer, less-damaging wavelengths of light. scholaris.ca For example, a tetra-ortho-methoxy aminoazobenzene derivative was shown to exhibit robust red-light switching due to the formation of azonium ions at physiological pH. scholaris.ca

The nature and position of linkers used to attach the azobenzene moiety to other molecular components can also modulate photoisomerization. nih.gov The choice of linker, such as ethynyl (B1212043) or triazolyl groups, can influence the electronic coupling between different parts of the molecule, thereby affecting the efficiency of the photoisomerization process. nih.gov

Furthermore, the molecular environment plays a crucial role. For instance, incorporating azobenzene derivatives into polymer matrices or self-assembled monolayers can influence their photochemical behavior. researchgate.netmcgill.ca Hydrogen bonding between alcohol-functionalized azobenzenes and a polymer matrix can prevent chromophore aggregation, which would otherwise be detrimental to their photonic properties. mcgill.ca

A systematic, hypothesis-driven approach to design, often aided by computational modeling, has proven effective in developing photoswitchable molecules with desired properties. acs.orgnih.gov This iterative process of design, synthesis, and testing allows for the progressive tuning of the photochemical and pharmacological profiles of these compounds. nih.gov

Table 3: Design Strategies to Modulate Photochemical Properties of Azobenzene Derivatives

Design StrategyEffect on Photochemical PropertiesExample
Introduction of ortho-methoxy groupsRed-shifts absorption, enables red-light switching. scholaris.caTetra-ortho-methoxy aminoazobenzene
Modification of linkersModulates electronic coupling and photoisomerization efficiency. nih.govEthynyl or triazolyl linkers
Incorporation into polymer matricesPrevents aggregation and preserves photonic properties. mcgill.caAlcohol-functionalized azobenzenes in poly(4-vinylpyridine)
Hypothesis-driven iterative designAllows for progressive tuning of photochemical and biological activity. nih.govDevelopment of photoswitchable eDHFR inhibitors

Relationship between Structural Modifications and Supramolecular Assembly

The self-assembly of this compound derivatives into well-defined supramolecular structures is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net Structural modifications to the core molecule can significantly influence the nature and directionality of these interactions, thereby dictating the resulting supramolecular architecture.

The introduction of functional groups capable of forming strong and directional hydrogen bonds is a powerful strategy to control supramolecular assembly. For instance, the presence of phosphonic acid groups can lead to the formation of pillared-layered hydrogen-bonded networks. researchgate.net The co-crystallization of 1,4-butanebisphosphonic acid with p-phenylazoaniline results in a pillared-bilayered framework. researchgate.net

The shape and symmetry of the molecule also play a critical role. Modifications that alter the planarity or introduce steric bulk can hinder or promote specific packing arrangements. For example, the formation of nanoaggregates of some drug molecules is driven by both π-π stacking and hydrogen bonding, with aromatic groups being essential for this self-assembly process. researchgate.net

Furthermore, the photoisomerization of azobenzene units within a supramolecular assembly can be used to reversibly control its structure and properties. The change in geometry from the linear trans isomer to the bent cis isomer can disrupt or alter the packing of the molecules, leading to a macroscopic change in the material. d-nb.info This principle is utilized in the development of light-responsive gels and other smart materials. For instance, azobenzene-containing supramolecular inclusions can be intercalated into MXene nanosheets to form a light-responsive conductive gel. d-nb.info The photo-induced trans-to-cis isomerization of the azobenzene moiety can modulate the phase behavior of the gel. d-nb.info

Functional Applications in Chemical Science Non Biological

Development of Advanced Materials Incorporating Phenyldiazenyl Aniline (B41778) Units

Azo compounds, including 3-(phenyldiazenyl)aniline, are significant in the creation of advanced materials beyond their traditional use as dyes. nih.gov The incorporation of the phenyldiazenyl aniline moiety into larger molecular frameworks allows for the development of materials with tunable properties, finding use in fields like nonlinear optics and molecular machinery. nih.govachemblock.com

The integration of this compound and its derivatives into polymeric structures is a key strategy for creating functional materials. These chromophores can be covalently linked to a polymer chain, doped into a polymer matrix, or attached through supramolecular interactions. This incorporation imparts photoresponsive behavior to the polymer, allowing for the modulation of its bulk and surface properties.

One notable application is in the development of protective coatings. For instance, nanostructured coatings of polymers derived from aniline derivatives can be electropolymerized onto metal surfaces, such as copper, to provide corrosion resistance. chemrxiv.org The resulting polymer layer acts as a physical barrier and can function as a cathodic inhibitor, significantly decreasing the corrosion current. chemrxiv.org Furthermore, the polarization and conductivity of 4-(phenyldiazenyl)aniline have been studied within a polyvinyl alcohol (PVA) matrix, highlighting how the polymer environment influences the compound's properties. jlu.edu.cn The functionalization of polymers with these azobenzene (B91143) units provides a powerful method for creating materials with switchable characteristics.

Third-order nonlinear optical (NLO) materials are crucial for applications in high-density data storage, optical computing, and laser technology due to their fast response times and large nonlinear polarizability. acs.org Azo compounds are recognized for their potential in NLO applications. nih.gov The design of NLO materials often involves creating molecules with strong intramolecular charge transfer, a characteristic that can be engineered into structures containing the phenyldiazenyl aniline framework.

Theoretical studies using Density Functional Theory (DFT) have been employed to design and predict the NLO properties of novel materials. acs.orgresearchgate.netresearchgate.net These studies explore how modifying molecular structures, such as extending conjugation length or adding electron-donating or -withdrawing groups, can enhance NLO response. acs.orgresearchgate.net For example, calculations on derivatives of dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone (DNTTRA) containing phenyldiazenyl groups have been performed to provide a theoretical basis for synthesizing new third-order NLO materials. acs.org The goal of such computational design is to systematically understand the structure-property relationship to guide the synthesis of high-performance organic NLO materials. researchgate.net

Table 1: Theoretical NLO Properties of Designed Chromophores
Compound TypeComputational MethodKey Finding for NLO PropertiesReference
DNTTRA-Phenyldiazenyl DerivativesDFT (B3LYP/6-311++g(d, p))Provides theoretical reference for designing third-order NLO materials with excellent properties. acs.org
A-D-A Type Benzodithiophene CoreDFT (aug-cc-pVDZ)Increasing conjugation length leads to a smaller energy gap and stronger third-order NLO response. researchgate.net
Indacenothienothiophene (ITT) BasedDFT (M06/6-311G(d,p))End-capped substitution of acceptor moieties plays a vital role in improving NLO aptitude. researchgate.net

Molecular Switching and Photoresponsive Systems

The defining characteristic of the this compound core is the azobenzene unit, a premier molecular photoswitch. bohrium.com Upon irradiation with light of a specific wavelength (typically UV), the thermodynamically stable trans isomer converts to the metastable cis isomer. bohrium.com This process is reversible, with the cis isomer relaxing back to the trans form either thermally or upon irradiation with visible light. This reversible photoisomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra, which can be harnessed to control molecular systems remotely. bohrium.com

The structural change accompanying photoisomerization can be used to control molecular recognition and host-guest interactions. bohrium.com A sophisticated example involves a self-assembled tetrahedral cage (Zn₄L₄) functionalized with 12 azobenzene units derived from this compound. bohrium.com In its trans state, this cage can encapsulate an anionic guest molecule. Upon UV irradiation, the azobenzene units switch to the cis form, creating steric strain that leads to the disassembly of the cage and the release of the guest. bohrium.com Subsequent irradiation with visible light reverses the isomerization, allowing the cage to re-assemble and re-uptake the guest. bohrium.com This system demonstrates a light-powered, reversible guest release and uptake mechanism that avoids the buildup of chemical waste associated with chemically triggered systems. bohrium.com This principle of using light to control the affinity between a host and guest by altering the shape of an azobenzene-containing component is a key strategy in designing photoresponsive supramolecular systems.

From a chemical perspective, the light-induced motion of phenyldiazenyl aniline units can be translated into macroscopic or nanoscale work, forming the basis of molecular actuators and responsive nano-assemblies. The assembly and disassembly of supramolecular structures, like the Zn₄L₄ cage, is a prime example of a responsive nano-assembly where light directly controls its structural integrity. bohrium.com

In polymer science, amphiphilic homopolymers containing azobenzene moieties, such as poly(4-(phenyldiazenyl)phenyl methacrylamide), have been shown to self-assemble into complex nanostructures. These structures, including nanobowls, nanotubes, and nanowires, can be formed and manipulated based on factors like solvent and polymer concentration. The photoisomerization of the azobenzene units within these assemblies offers a pathway to remotely control their morphology and properties, making them promising for applications in dynamic materials and controlled release systems. The development of such stimuli-responsive nano-assemblies is a rapidly growing field with potential in catalysts and sensors.

Catalytic Systems and Applications

While this compound itself is not typically employed as a direct catalyst, it and other azobenzene derivatives serve as crucial components in catalytic systems, either as reactants, ligands for metal centers, or as part of photo-switchable catalytic environments. bohrium.com The use of azobenzene derivatives as promoters or as part of micellar catalysis systems is an area of active research. bohrium.com

Role as Ligands in Organometallic Catalysis

Aminoazobenzene scaffolds, including isomers like this compound, are employed as ligands in organometallic chemistry. The presence of multiple nitrogen atoms—in both the amino and the azo groups—provides versatile coordination sites for transition metals. These coordination complexes can act as effective catalysts for a range of organic transformations.

Derivatives of aminoazobenzene have been successfully incorporated into ligands for metals such as palladium, ruthenium, aluminum, and zinc. For instance, palladium(II) complexes with ligands derived from 4-aminoazobenzene (B166484), an isomer of this compound, have been synthesized and characterized. researchgate.net These complexes serve as building blocks for organometallic polymers and have been investigated in cyclopalladation reactions. researchgate.net

Ruthenium(II) complexes featuring azo-aromatic pincer ligands have demonstrated catalytic activity in the N-alkylation of amines, a significant process in synthetic chemistry. jlu.edu.cn Similarly, aluminum(III) and zinc(II) complexes bearing ligands derived from 4-phenyl(diazenyl)aniline have been applied as catalysts in the ring-opening polymerization of cyclic esters like rac-lactide and ε-caprolactone. mcgill.ca The azo unit in these ligands can also introduce photoswitchable properties, allowing for potential light-based control over catalytic activity. mcgill.canih.gov While many studies focus on the 4-amino isomer, the principles of coordination via the nitrogen donor sites are broadly applicable to the 3-amino positional isomer as well. The presence of the azo group has been noted to have a remarkable increasing effect on the catalytic activity in certain ruthenium(II) complexes used for transfer hydrogenation. scispace.com

Direct Catalytic Activity in Chemical Transformations

While this compound is more commonly employed as a ligand to modify the electronic and steric properties of a metallic catalytic center, its potential for direct catalytic activity is an area of interest. Organocatalysis, where an organic molecule itself acts as the catalyst, often relies on the ability of the molecule to activate substrates through interactions like hydrogen bonding or by acting as a Lewis base. The amino group in this compound can, in principle, participate in such interactions. For example, amino-functionalized covalent organic frameworks (COFs) have been shown to have applications in alkali-catalyzed reactions, demonstrating the potential of the amino group in a solid-supported catalytic context. mdpi.com However, specific and detailed research findings documenting this compound as a standalone, direct organocatalyst for major chemical transformations are not widely reported in the literature. Its primary catalytic role remains as a crucial component within larger organometallic complexes.

Chromogenic Systems and Colorant Chemistry Principles

The vibrant color of this compound is a direct consequence of its molecular structure, which is representative of the broader class of azo dyes. The principles governing its color are rooted in the design of its chromophore and the nature of its electronic transitions.

Fundamental Principles of Chromophore Design in Aryldiazene Aniline Structures

The core chromophore in this compound is the azobenzene system, which consists of two phenyl rings connected by an azo group (-N=N-). This extended π-conjugated system is responsible for the absorption of light in the visible region of the electromagnetic spectrum. The structure of aminoazobenzenes like the 3-isomer can be described as a "push-pull" system. nih.gov In this arrangement, the amino group (-NH₂) acts as an electron-donating group (the "push") and the phenylazo moiety acts as an electron-accepting group (the "pull").

This electronic asymmetry creates a permanent dipole moment and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The ease of electron delocalization across the molecule is what defines it as a chromophore. The position of the amino group (ortho, meta, or para) influences the extent of this push-pull interaction and, consequently, the exact color of the dye. The azo group itself is a key component, with its N=N double bond being integral to the conjugated system that allows for the characteristic electronic transitions. scispace.com

Modulation of Electronic Transitions for Tunable Spectral Absorption

The color of this compound can be tuned by modulating its electronic transitions, primarily the π→π* and n→π* transitions. The intense color of azo dyes arises from the low-energy π→π* transition, while the weaker n→π* transition, involving the non-bonding lone pair electrons on the nitrogen atoms, occurs at longer wavelengths. libretexts.org The energy of these transitions, and thus the observed color, is sensitive to the chemical environment, a phenomenon that can be exploited for various applications.

Solvatochromism : The term solvatochromism describes the change in a substance's color when dissolved in different solvents. researchgate.netscispace.com Aminoazobenzene dyes exhibit significant solvatochromism. scispace.com In polar solvents, the excited state of the push-pull system is often more stabilized than the ground state, leading to a bathochromic (red) shift in the absorption maximum. scispace.comnih.gov Conversely, solvents capable of strong hydrogen bonding with the amino group can stabilize the ground state, causing a hypsochromic (blue) shift. scispace.com This tunability allows the spectral properties to be adjusted by simply changing the solvent.

Halochromism : Halochromism refers to the color change of a substance upon a change in pH. This effect is pronounced in aminoazobenzenes. orientjchem.orgpreprints.org The amino group and the azo group can be protonated in acidic conditions. Protonation of the amino group reduces its electron-donating ability, leading to a blue shift. Protonation of one of the azo nitrogens, however, can increase the delocalization and lead to a significant red shift, often resulting in a dramatic color change from yellow/orange in neutral or basic media to red or purple in acidic media. preprints.orgmdpi.com This pH-dependent color change is the basis for their use as acid-base indicators.

The following table summarizes the absorption maxima (λmax) reported for related aminoazobenzene dyes in various solvents, illustrating the principle of solvatochromism.

Solventλmax (nm) for Dye 1 (4-Aminoazobenzene derivative) nih.govλmax (nm) for Dye 2 (Another Aminoazobenzene) scispace.com
Chloroform (CHCl₃)426410
Ethanol (EtOH)416415
Dimethylformamide (DMF)434428
Acetone-414
Acetonitrile-412

Design of Chemical Sensing Platforms (Mechanistic Focus)

The ability of this compound and its derivatives to change color or other spectroscopic properties upon interaction with chemical species makes them excellent candidates for the design of chemosensors. beilstein-journals.org The sensing mechanism is typically based on the specific binding of an analyte (like a metal ion or an anion) to the functional groups within the dye molecule. mdpi.comnih.gov

The primary interaction sites are the amino group and the nitrogen atoms of the azo bridge. These sites can act as Lewis bases or hydrogen bond donors/acceptors. When an analyte binds to one of these sites, it perturbs the electronic structure of the entire conjugated π-system. This perturbation alters the energy of the HOMO-LUMO gap, resulting in a detectable change in the UV-Vis absorption spectrum (a colorimetric response) or the fluorescence spectrum (a fluorometric response). nih.gov

For example, a probe based on an ortho-amino azobenzene derivative was designed for the detection of Al³⁺, Fe³⁺, Cu²⁺, and F⁻. nih.gov The binding of Al³⁺ and Fe³⁺ to the probe resulted in a distinct color change from yellow to purple, enabling naked-eye detection. nih.gov The mechanism involves the formation of a coordination complex between the metal ion and the dye, which causes a significant red shift in the absorption band. nih.gov In another sensing scheme, the interaction of Cu²⁺ with an aminoazobenzene derivative led to a chemical transformation of the dye into a fluorescent benzotriazole (B28993) product, providing a "turn-on" fluorescence signal. nih.gov

Anion sensing can also be achieved. Amide derivatives of azobenzene have been shown to bind anions like fluoride, acetate (B1210297), and dihydrogen phosphate (B84403) through hydrogen bonding interactions. mdpi.commostwiedzy.pl This binding event modifies the intramolecular charge transfer characteristics of the push-pull system, leading to a measurable color change. mdpi.com The design of these sensors often involves creating a specific binding pocket for the target analyte, where the aminoazobenzene unit acts as the signal transducer.

Advanced Analytical Methodologies for 3 Phenyldiazenyl Aniline Studies

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the structural features of 3-(Phenyldiazenyl)aniline, from the connectivity of its atoms to the nature of its chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR are utilized to map out the carbon and hydrogen framework.

In ¹H NMR spectra, the chemical shifts of the protons are influenced by their local electronic environment. The aromatic protons of the two phenyl rings typically appear in the range of δ 6.5-8.0 ppm. The protons on the aniline (B41778) ring are generally more shielded due to the electron-donating amino group, while the protons on the other phenyl ring are influenced by the electron-withdrawing azo group. The amino (-NH₂) protons exhibit a characteristic broad signal that can vary in chemical shift depending on the solvent and concentration.

Table 1: Representative NMR Data for Aminoazobenzene Derivatives

NucleusChemical Shift (δ) Range (ppm)Notes
¹H6.5 - 8.0Aromatic protons
¹HVariable (broad)Amino (-NH₂) protons
¹³C110 - 160Aromatic carbons
¹³CSpecific shiftsCarbons bonded to nitrogen

Note: Specific chemical shifts can vary based on the solvent and substitution patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H Stretching: The amino group (-NH₂) typically shows two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

Aromatic C-H Stretching: These vibrations are observed above 3000 cm⁻¹.

N=N Stretching: The azo group (N=N) stretching vibration is often weak in the IR spectrum and can be found in the range of 1400-1450 cm⁻¹. Its intensity can be influenced by the symmetry of the molecule.

C=C Stretching: The aromatic ring C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the arylamine is typically observed between 1250 and 1360 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for substituted benzenes are found in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern of the aromatic rings.

The presence and position of these bands provide confirmatory evidence for the structure of this compound. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch> 3000
Azo (N=N)N=N Stretch1400 - 1450
Aromatic C=CC=C Stretch1450 - 1600
Aryl-NC-N Stretch1250 - 1360

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. Azobenzene (B91143) and its derivatives are known for their characteristic absorption bands.

The UV-Vis spectrum of this compound typically exhibits two main absorption bands:

An intense band in the UV region, often below 300 nm, which is attributed to the π → π* transition of the conjugated aromatic system.

A less intense band in the visible region, which is responsible for the color of the compound. This band corresponds to the n → π* transition of the azo group.

The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.netscispace.comresearchgate.net Studies have shown that for aminoazobenzene dyes, a bathochromic (red) shift of the absorption maxima can occur in solvents with higher proton acceptor ability and dipolarity/polarizability. scispace.comresearchgate.net The pH of the solution also significantly affects the UV-Vis spectrum due to the potential for protonation of the amino group or the azo bridge. nih.gov

Table 3: Typical UV-Vis Absorption Maxima for Aminoazobenzene Dyes

TransitionWavelength Range (nm)Solvent/Conditions
π → π< 300Varies with solvent
n → π350 - 450Varies with solvent and pH

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining information about its structure through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural elucidation. Common fragmentation pathways for azobenzene derivatives may include cleavage of the bonds adjacent to the azo group, leading to the formation of characteristic fragment ions. For this compound, expected fragments could include the phenyl diazonium ion, the aminophenyl radical cation, and further fragments arising from the loss of small molecules like N₂. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the azobenzene moiety, the conformation of the molecule, and how the molecules pack in the crystal lattice.

Studies on related aminoazobenzene compounds have revealed details about their crystal structures, including the planarity of the phenyl rings and the nature of intermolecular hydrogen bonding involving the amino group. nih.goviucr.org For example, in the crystal structure of p-aminoazobenzene, the molecule was found to have a monoclinic crystal system. bohrium.com Such information is vital for understanding the physical properties of the material and for designing new materials with specific solid-state characteristics.

Table 4: Representative Crystallographic Data for an Aminoazobenzene Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Varies
b (Å)Varies
c (Å)Varies
β (°)Varies
Z4

Note: The specific cell parameters would be determined from the X-ray diffraction experiment for this compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. rsc.org The retention factor (Rf) value of the compound depends on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents).

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for the quantitative analysis of purity. sielc.com By using a suitable column and mobile phase, a high-resolution separation of this compound from any isomers or byproducts can be achieved. A detector, such as a UV-Vis detector set at the λmax of the compound, is used to quantify the amount of the compound present. Reverse-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is a common mode used for the analysis of such organic compounds.

Future Research Directions and Emerging Paradigms for 3 Phenyldiazenyl Aniline

Novel Synthetic Approaches and Sustainable Production

While the classical diazotization and coupling reaction remains a cornerstone for synthesizing azo compounds, current research is heavily focused on developing more sustainable and efficient methodologies. rsc.org The conventional method often involves low temperatures (0–5 °C) and the use of sodium nitrite (B80452) with acids like HCl to form the diazonium salt, which is then coupled with an electron-rich component. rsc.orgresearchgate.net However, this process can generate significant waste.

Emerging paradigms in the synthesis of aryldiazenes, including 3-(phenyldiazenyl)aniline, are centered on green chemistry principles. A significant advancement is the development of solvent-free synthetic protocols. One such method involves the grinding of amino compound hydrochloride salts with phenoxide salts and sodium nitrite in an agate mortar at room temperature. researchgate.net This mechanochemical approach drastically reduces reaction times and eliminates the need for organic solvents, offering a more environmentally benign alternative. researchgate.net For instance, the synthesis of 4-(phenyldiazenyl)phenol via this grinding method was completed in just 6 minutes with a 93% yield. researchgate.net

Another promising sustainable technique is the use of Twin Screw Extrusion (TSE) for the continuous, solvent-free synthesis of related compounds. brad.ac.uk While demonstrated for perylene (B46583) diimides using aniline (B41778) derivatives, this technology could be adapted for azo compound production, offering scalability and reduced environmental impact. brad.ac.uk Furthermore, eco-friendly approaches using alternative energy sources like infrared (IR) and ultrasound (US) are being explored to drive amination reactions, which can be precursors to azo compounds. researchgate.net The development of organocatalytic, solvent-free methods for related nitrogen-containing compounds also points towards new, milder routes for synthesizing functionalized aryldiazenes. acs.org

Table 1: Comparison of Synthetic Methods for Azo Compounds

MethodKey ConditionsAdvantagesReference
Conventional DiazotizationAmine, NaNO₂, aq. acid (e.g., HCl), 0-5°C, followed by couplingWell-established, versatile rsc.org
Solvent-Free GrindingReactants ground in a mortar with a pestle at room temperatureEnvironmentally benign, short reaction times, high efficiency researchgate.net
Twin Screw Extrusion (TSE)Continuous processing of reactants at elevated temperatures without solventScalable, continuous production, solvent-free brad.ac.uk
Oxidative SNAr AminationReaction of halo-nitroaromatics with phenylhydrazine (B124118) in DMSOOne-pot synthesis of specific phenyldiazenyl derivatives tandfonline.comtandfonline.com

Exploration of Unconventional Reactivity Pathways

Beyond traditional synthesis, researchers are discovering novel and sometimes unexpected reactivity patterns for aryldiazenes and their precursors. A notable example is the oxidative SNAr-based amination reaction. When N-(5-halo-2-nitrophenyl)acetamides or 5-halo-2-nitroanilines react with phenylhydrazine in dimethyl sulfoxide (B87167) (DMSO), an unusual oxidation of the intermediate 2-phenylhydrazinyl derivative occurs, leading directly to the formation of phenyldiazenyl compounds like 2-nitro-5-(phenyldiazenyl)aniline. tandfonline.comtandfonline.com This one-pot reaction provides a unique route to specifically substituted aniline derivatives containing the phenyldiazenyl group. tandfonline.com

Another area of exploration involves the reaction of diazonium salts with substrates not typically used in azo coupling. For instance, the reaction of diazonium salts derived from anilines with cinnamic acids has been shown to yield 1,2-diaza-1,3-dienes instead of the expected traditional diazo-coupling products. rsc.org This unexpected pathway opens up possibilities for synthesizing novel conjugated systems with unique electronic and structural properties. rsc.org The proposed mechanism involves a nucleophilic attack from the vinyl carbon of the cinnamic acid towards the electrophilic diazonium salt, followed by decarboxylation. rsc.org These discoveries challenge the conventional understanding of diazonium salt chemistry and provide new avenues for creating complex molecular architectures based on the aryldiazene motif.

Advanced Computational Modeling for Complex Aryldiazene Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of aryldiazene systems. These methods allow for detailed investigation into the structure, stability, and electronic properties of molecules like this compound. researchgate.net Computational models can accurately predict the geometries of (E) and (Z) isomers, which is crucial for understanding the photoisomerization behavior that underpins many of their applications in smart materials. researchgate.net

Advanced modeling is used to calculate key parameters such as HOMO-LUMO energy gaps, which are indicative of a molecule's reactivity and electronic transition energies. dntb.gov.ua For example, studies on various azo dyes use DFT to correlate calculated electronic properties with experimentally observed UV-Vis absorption spectra. researchgate.net Furthermore, computational models can elucidate the stability of different electronic states, such as the first excited triplet state (T1), which is important in the photochemical stability and degradation pathways of these compounds. researchgate.net By simulating molecular orbitals and spin densities, researchers can gain insights into reaction mechanisms and design molecules with enhanced stability or specific photochemical responses. researchgate.net This predictive power accelerates the design of new aryldiazenes for targeted applications, reducing the need for extensive trial-and-error synthesis.

Table 2: Applications of Computational Modeling in Aryldiazene Research

Computational MethodInvestigated PropertySignificanceReference
DFT (e.g., B3LYP/6-31+G(d,p))Geometric structure of (E)/(Z) isomersValidates experimental data and understands photo-switching mechanisms. researchgate.net
AM1/MECIUV-Vis absorption bandsCorrelates structure with observed color and electronic transitions. researchgate.net
DFT (M062X-D3)HOMO-LUMO energy gapsPredicts chemical reactivity, sensitivity, and conductivity. dntb.gov.ua
Semi-empirical (AM1, PM3)Energy of the first triplet state (T1)Assesses photochemical stability and potential degradation pathways. researchgate.net

Integration into Next-Generation Smart Materials and Responsive Chemical Systems

The photoresponsive nature of the azobenzene (B91143) unit makes this compound and its derivatives prime candidates for integration into next-generation smart materials. These materials can change their properties in response to an external stimulus, such as light, temperature, or electricity. ongreening.com The reversible trans-cis photoisomerization of the N=N bond is the key mechanism, allowing for the modulation of material properties at the molecular level.

Aryldiazenes are being incorporated into a wide array of systems:

Responsive Polymers and Gels: When azobenzene moieties are integrated into polymer chains, their photoisomerization can induce macroscopic changes in the material's shape, volume, or solubility. This has led to the development of light-controlled actuators, artificial muscles, and drug delivery systems. researchgate.net

Smart Surfaces: Surfaces coated with azobenzene-containing compounds can have their wettability, adhesion, and friction properties reversibly switched with light, enabling applications in microfluidics and self-cleaning materials.

Photo-switchable Electronics and Photonics: The change in molecular geometry and dipole moment during isomerization can be used to modulate the optical and electronic properties of materials. This is being explored for optical data storage, molecular switches, and logic gates. researchgate.net

Luminescent Materials: Azobenzene units can be appended to luminescent complexes, such as those of platinum(II), to regulate their emissive properties. nih.gov The isomerization of the azobenzene can control the aggregation state of the complexes, switching their luminescence "on" or "off," which is a promising feature for sensors and displays. nih.gov

The integration of this compound derivatives into these advanced systems requires a multidisciplinary approach, combining organic synthesis, materials science, and engineering to create functional devices with precisely controlled responses. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.